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Compound of Interest

Compound Name:
2-Bromo-1-iodo-3-

methoxybenzene

Cat. No.: B059791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental characterization data for 2-bromo-3-iodoanisole is not readily

available in public databases. This guide provides predicted data based on the analysis of

structurally similar compounds and established principles of organic chemistry. The

experimental protocols are proposed based on common synthetic methodologies for

halogenated anisoles.

Physicochemical Properties
2-Bromo-3-iodoanisole is a halogenated aromatic compound with the chemical formula

C₇H₆BrIO. Its structure features a methoxy group, a bromine atom, and an iodine atom

attached to a benzene ring.
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Property Value Source

Molecular Formula C₇H₆BrIO --INVALID-LINK--[1]

Molecular Weight 312.93 g/mol --INVALID-LINK--[1]

CAS Number 74128-84-0 --INVALID-LINK--[1]

Predicted LogP 3.06 --INVALID-LINK--

Topological Polar Surface Area

(TPSA)
9.23 Å² --INVALID-LINK--

Proposed Synthesis
A plausible synthetic route to 2-bromo-3-iodoanisole starts from the commercially available 2-

bromoanisole. The methodology involves a directed ortho-metalation followed by iodination.

Caption: Proposed synthetic workflow for 2-Bromo-3-iodoanisole.

Experimental Protocol: Synthesis of 2-Bromo-3-
iodoanisole
Materials:

2-Bromoanisole

n-Butyllithium (n-BuLi) in hexanes

Diisopropylamine

Anhydrous Tetrahydrofuran (THF)

Iodine (I₂)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom

flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1

equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To

this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the

temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

Lithiation of 2-Bromoanisole: In a separate flame-dried flask under an inert atmosphere,

dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add

the freshly prepared LDA solution to the 2-bromoanisole solution via cannula transfer. Stir

the reaction mixture at -78 °C for 1-2 hours.

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine

solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should

dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour and then

gradually warm to room temperature.

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous

NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or

ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous

Na₂S₂O₃ solution (to remove excess iodine), water, and brine. Dry the organic layer over

anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can

be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to

yield 2-bromo-3-iodoanisole.

Predicted Spectroscopic Data
The following are predicted spectroscopic data for 2-bromo-3-iodoanisole based on known

substituent effects and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity

~7.4 (dd, J ≈ 8, 1.5 Hz) Doublet of doublets

~7.2 (t, J ≈ 8 Hz) Triplet

~6.9 (dd, J ≈ 8, 1.5 Hz) Doublet of doublets

~3.9 (s) Singlet

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and

isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br).

m/z (Predicted) Interpretation

312, 314 [M]⁺, [M+2]⁺ (due to Br isotopes)

297, 299 [M - CH₃]⁺

185, 187 [M - I]⁺

233 [M - Br]⁺

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹, Predicted) Vibrational Mode

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic, -OCH₃)

1580-1450 C=C stretch (aromatic ring)

1250-1200 C-O stretch (aryl ether)

~1050 C-O stretch (aryl ether)

Below 800 C-Br and C-I stretches
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Experimental Workflow for Characterization
The following diagram outlines the typical workflow for the characterization of a newly

synthesized compound like 2-bromo-3-iodoanisole.

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

Mass Spectrometry
(EI, ESI) IR Spectroscopy Elemental Analysis

Structure Confirmation

Data Archiving & Reporting

Click to download full resolution via product page

Caption: Standard workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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